2-Bromobenzonorbornene
Description
2-Bromobenzonorbornene is a bicyclic organic compound characterized by a norbornene scaffold fused with a benzene ring and substituted with a bromine atom at the 2-position. This structure confers unique steric and electronic properties, making it valuable in synthetic chemistry, particularly in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings) due to the bromine atom’s role as a leaving group. Its rigid bicyclic framework also enhances stability, enabling applications in materials science and pharmaceutical intermediates.
Properties
Molecular Formula |
C11H11Br |
|---|---|
Molecular Weight |
223.11 g/mol |
IUPAC Name |
9-bromotricyclo[6.2.1.02,7]undeca-2,4,6-triene |
InChI |
InChI=1S/C11H11Br/c12-11-6-7-5-10(11)9-4-2-1-3-8(7)9/h1-4,7,10-11H,5-6H2 |
InChI Key |
JSZBSHAXZSQQDF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C3=CC=CC=C23)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table compares 2-Bromobenzonorbornene with key norbornene derivatives and brominated aromatic compounds from the evidence:
*Note: Molecular weight estimated based on norbornene (94.15 g/mol) + benzene (78.11) + Br (79.90).
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